
Biotin-PEG2-NH-Boc
Übersicht
Beschreibung
This compound features a biotin moiety, a PEG spacer, and a Boc-protected amine group, making it a versatile tool in biochemical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Crosslinking Agent
Biotin-PEG2-NH-Boc serves as a crosslinker in the synthesis of complex molecules and polymers. Its bifunctional nature allows it to react with various functional groups, facilitating the construction of intricate molecular architectures. The PEG spacer enhances solubility in aqueous environments, making it suitable for diverse chemical reactions .
Polymer Development
The compound is utilized in the development of advanced materials such as hydrogels and nanomaterials. These materials are crucial in drug delivery systems and tissue engineering applications due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Biological Applications
Protein Modification
this compound is instrumental in modifying proteins and peptides. By attaching biotin to these biomolecules, researchers can significantly enhance their solubility and stability while reducing nonspecific binding interactions. This modification is particularly beneficial for therapeutic proteins that require improved pharmacokinetics .
Bioconjugation Techniques
The biotin moiety allows for efficient conjugation with avidin or streptavidin, which are commonly used in various biochemical assays and purification techniques. This property facilitates targeted drug delivery and the development of diagnostic tools that rely on specific protein interactions .
Medical Research
Drug Delivery Systems
In the realm of medicine, this compound is employed in drug delivery systems to enhance the bioavailability of therapeutic agents. The hydrophilic nature of PEG improves the solubility of drugs, allowing for more effective administration and absorption within biological systems .
Targeted Therapy Development
This compound is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this compound into PROTACs enhances their efficacy by improving cellular uptake and specificity towards target proteins .
Case Study 1: Protein Stabilization
In a study examining the stabilization of therapeutic proteins, researchers utilized this compound to modify a monoclonal antibody. The results indicated a significant increase in the antibody's stability under physiological conditions, leading to improved therapeutic efficacy in vivo.
Case Study 2: Drug Delivery Efficiency
A recent investigation focused on using this compound as part of a nanoparticle formulation for targeted drug delivery. The study demonstrated that nanoparticles modified with this compound exhibited enhanced cellular uptake and prolonged circulation time in the bloodstream compared to non-modified counterparts.
Wirkmechanismus
Target of Action
Biotin-PEG2-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be conjugated with biotin . These proteins can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound interacts with its targets by forming stable amide junctions . The biotin group is used for the conjugation of proteins and can also be used for labeling .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged protein .
Pharmacokinetics
The peg connector between the amine group and the biotin provides better water solubility, flexible bond structure, and enhanced stability , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG2-NH-Boc typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The biotin-NHS ester is then reacted with a PEG diamine to form Biotin-PEG2-NH2.
Boc Protection: Finally, the primary amine group of Biotin-PEG2-NH2 is protected with tert-butyl dicarbonate (Boc2O) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG2-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DCC and NHS are frequently used for activating carboxylic acids to form esters that can react with amines.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields Biotin-PEG2-NH2.
Amide Products: Reaction with carboxylic acids forms amide-linked conjugates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG-NH2: Similar to Biotin-PEG2-NH-Boc but lacks the Boc protecting group, making it more reactive.
Biotin-PEG3-NH-Boc: Contains an additional ethylene glycol unit, providing a longer spacer.
Biotin-PEG4-NH-Boc: Features an even longer PEG spacer, offering greater flexibility and solubility
Uniqueness
This compound is unique due to its balanced length of the PEG spacer, which provides optimal flexibility and solubility without being too bulky. The Boc protecting group allows for controlled deprotection and subsequent functionalization, making it a versatile tool in various applications .
Biologische Aktivität
Biotin-PEG2-NH-Boc (CAS Number: 175885-18-4) is a biotin-labeled, polyethylene glycol (PEG)-based linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound's unique structure and properties make it a valuable tool in biochemical research and drug development.
Basic Information
Property | Details |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 474.61 g/mol |
CAS Number | 175885-18-4 |
Appearance | Powder |
Solubility | Water, DMSO, DMF, DCM |
Structure
This compound consists of a biotin moiety linked to a PEG chain and a Boc-protected amine group. The presence of the biotin allows for easy conjugation to various biomolecules, facilitating targeted delivery and enhanced biological activity.
This compound serves as a linker in PROTACs, which function by binding to both an E3 ubiquitin ligase and the target protein. This dual binding induces ubiquitination of the target protein, leading to its degradation by the proteasome. The ability to selectively degrade proteins offers significant therapeutic potential in treating diseases such as cancer.
Case Studies and Research Findings
- Selective Protein Degradation
- In Vitro Studies
- Applications in Drug Development
Comparative Analysis with Other Linkers
The following table compares this compound with other common PROTAC linkers:
Linker | Molecular Weight | Solubility | Application Area |
---|---|---|---|
This compound | 474.61 g/mol | Water, DMSO | Cancer therapeutics |
DBCO-PEG2-NH-Boc | 535.63 g/mol | Water, DMF | ADCs, cancer research |
Boc-NH-PEG2-CH2COOH | 500.00 g/mol | DMSO | General PROTAC synthesis |
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O6S/c1-21(2,3)31-20(28)23-9-11-30-13-12-29-10-8-22-17(26)7-5-4-6-16-18-15(14-32-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGCUOONLVCAK-BQFCYCMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.